(Z)-1-Bromooctadec-9-ene

Vue d'ensemble

Description

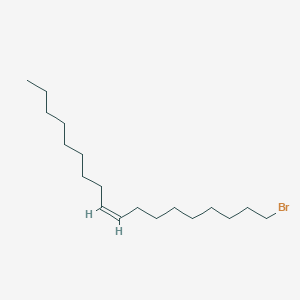

(Z)-1-Bromooctadec-9-ene: is an organic compound that belongs to the class of alkenyl halides It is characterized by the presence of a bromine atom attached to the first carbon of an octadecene chain, with a double bond located at the ninth carbon in the Z-configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrobromination of Octadec-9-ene: One common method for preparing (Z)-1-Bromooctadec-9-ene involves the addition of hydrogen bromide to octadec-9-ene. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions to ensure the formation of the Z-isomer.

Bromination of Octadec-9-ene: Another method involves the direct bromination of octadec-9-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is conducted at low temperatures to favor the formation of the Z-isomer.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrobromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (Z)-1-Bromooctadec-9-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Elimination Reactions: This compound can also undergo elimination reactions to form octadec-9-yne, especially under the influence of strong bases like potassium tert-butoxide.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding epoxides or alcohols, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.

Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Major Products:

Substitution: Octadec-9-en-1-ol, Octadec-9-en-1-nitrile.

Elimination: Octadec-9-yne.

Oxidation: Octadec-9-en-1-ol, Octadec-9,10-epoxide.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: (Z)-1-Bromooctadec-9-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with unique properties.

Biology and Medicine:

Biological Probes: This compound is used in the development of biological probes for studying membrane dynamics and protein-lipid interactions.

Drug Development: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry:

Surfactants and Lubricants: this compound is used in the production of surfactants and lubricants due to its long hydrophobic chain and reactive bromine atom.

Material Science: It is employed in the modification of surfaces and the creation of functionalized materials.

Mécanisme D'action

The mechanism of action of (Z)-1-Bromooctadec-9-ene in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and protein functions.

Comparaison Avec Des Composés Similaires

(E)-1-Bromooctadec-9-ene: The E-isomer of 1-Bromooctadec-9-ene, which has different physical and chemical properties due to the trans configuration of the double bond.

1-Chlorooctadec-9-ene: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and applications.

1-Iodooctadec-9-ene: Another halogenated derivative with iodine, which has higher reactivity compared to bromine.

Uniqueness:

Reactivity: (Z)-1-Bromooctadec-9-ene has unique reactivity due to the presence of the bromine atom and the Z-configuration of the double bond, which influences its steric and electronic properties.

Applications: Its specific structure makes it suitable for applications in surfactant and lubricant production, as well as in the synthesis of complex organic molecules.

Activité Biologique

(Z)-1-Bromooctadec-9-ene, a brominated fatty acid derivative, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and its role in biochemical pathways, supported by relevant data tables and case studies.

This compound is characterized by a long carbon chain with a double bond located at the ninth carbon, along with a bromine substituent at the first position. Its structure can be represented as follows:

This compound is primarily studied for its interactions in biological systems and has applications in pharmaceuticals and materials science.

Cytotoxicity and Antiproliferative Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In a study evaluating the compound's effects on K562 leukemia cells, it was observed that exposure to this compound resulted in increased apoptosis, indicated by elevated caspase 3 and 7 activities after prolonged exposure (48 hours) . The specific findings are summarized in Table 1.

| Exposure Time (hours) | Caspase 3 Activity (% Increase) | Caspase 7 Activity (% Increase) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 2.31-fold increase | 2.31-fold increase |

These results suggest that this compound may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This activity is particularly noteworthy given the increasing resistance of bacteria to conventional antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | >64 |

The presence of the bromine atom in the compound is believed to enhance its antimicrobial efficacy, potentially altering membrane permeability or interfering with metabolic processes in bacteria .

While specific mechanisms for this compound's biological activity remain under investigation, several hypotheses have been proposed based on structural similarities with other alkenes and halogenated compounds. It is hypothesized that the compound may interact with cellular membranes, leading to alterations in fluidity and permeability . Additionally, its role as a surfactant could lower surface tension in biological systems, facilitating interactions with cellular components.

Case Studies

A recent case study explored the use of this compound as a potential therapeutic agent in lipid-based drug delivery systems. The compound was incorporated into cationic lipids used for gene delivery, demonstrating enhanced transfection efficiency compared to non-brominated counterparts . This application underscores the versatility of this compound beyond traditional uses as a chemical reagent.

Propriétés

IUPAC Name |

(Z)-1-bromooctadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQWVJIFKFIUJU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884225 | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-53-8 | |

| Record name | (9Z)-1-Bromo-9-octadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006110538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-bromooctadec-9-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the low toxicity of 3,7-dioleylquercetin (OQ) compared to native quercetin in the context of skin-whitening agents?

A1: Native quercetin, a well-known antioxidant and potential skin-whitening agent, suffers from concerns regarding its efficacy and safety. [] 3,7-dioleylquercetin (OQ), a novel quercetin derivative synthesized using oleyl bromide, demonstrates significantly lower toxicity in vitro (>100 µg/mL for OQ compared to <20 µg/mL for quercetin). [] This improved safety profile makes OQ a more promising candidate for developing novel skin-whitening agents with reduced risk of adverse effects.

Q2: How was oleyl bromide utilized in the synthesis of 3,7-dioleylquercetin (OQ)?

A2: Researchers synthesized OQ through an SN2 reaction using quercetin and oleyl bromide as reactants. [] This suggests that oleyl bromide acts as an alkylating agent, contributing its oleyl group to the quercetin molecule to form the desired derivative.

Q3: Can you elaborate on the use of oleyl bromide in synthesizing enantiopure structured ether lipids?

A3: Oleyl bromide plays a key role in the synthesis of specific ether lipids containing omega-3 fatty acids. [] Researchers used oleyl bromide to introduce the cis-octadec-9-enyl group to the glycerol backbone, contributing to the structural features and potential biological activity of the final ether lipid molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.